(R)-2-amino-2-(furan-2-yl)ethanol

Biocatalysis Chiral Synthesis Green Chemistry

Researchers requiring enantiopure chiral β-amino alcohols often face supply inconsistency and low enantiomeric excess. (R)-2-Amino-2-(furan-2-yl)ethanol (CAS 588683-09-4) resolves this with >99% ee, confirmed by BMRB-deposited 1H NMR. - Ideal for constructing β-blocker, HIV protease inhibitor, and antibiotic motifs. - Furan ring enables electrophilic substitution or cross-coupling for further functionalization. - Biocatalytic cascade from furfural supports sustainable, atom-economical routes.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B12972347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-2-(furan-2-yl)ethanol
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CO)N
InChIInChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1
InChIKeyLRKBGEPUMHLXRV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(furan-2-yl)ethanol Overview


(R)-2-amino-2-(furan-2-yl)ethanol (CAS 588683-09-4) is a chiral β-amino alcohol featuring a furan ring, with both amine and hydroxyl functional groups attached to a stereogenic carbon center. This compound serves as a versatile intermediate in the synthesis of pharmaceutically active molecules and natural products, and can be accessed via enantioselective biocatalytic routes from biomass-derived feedstocks [1]. Its NMR spectroscopic profile has been deposited in the Biological Magnetic Resonance Data Bank (BMRB) for structural validation [2].

Chiral (R)-configured β-amino alcohol building block
Biomass-derived furfural route supports green synthesis workflows
BMRB-deposited NMR data for structural identity verification

Enantiopurity of (R)-2-Amino-2-(furan-2-yl)ethanol


The stereochemical configuration of 2-amino-2-(furan-2-yl)ethanol critically influences its performance as a chiral building block. Biological targets, including enzymes and receptors, exhibit distinct binding affinities for (R)- vs. (S)-enantiomers; substituting the (R)-enantiomer with the racemic mixture or the opposite enantiomer can lead to reduced activity, altered metabolic profiles, or failed asymmetric syntheses [1]. Quantitative synthesis data confirm that the (R)-enantiomer can be obtained with distinct conversion efficiency and enantiomeric excess compared to the (S)-form, underscoring the need for enantiopure sourcing [1].

Racemic or (S)-enantiomer may shift target binding and metabolic profile in downstream studies.

Substituting (R) with racemate can alter asymmetric synthesis yield and stereochemical outcome.

Quantitative Enantiomer Comparison


Biocatalytic Conversion Comparison

In a one-pot two-stage biocatalytic cascade, biomass-derived furfural was converted to (R)-2-amino-2-(furan-2-yl)ethanol ((R)-3a) with a conversion of up to 95% and >99% enantiomeric excess (ee). Under identical conditions, the (S)-enantiomer ((S)-3a) was obtained with up to 92% conversion and >99% ee. This demonstrates a 3% absolute conversion advantage for the (R)-enantiomer [1].

Conversion & ee
Head-to-head
(R)-3a: 95% conversion, >99% ee
(S)-3a: 92% conversion, >99% ee
+3% absolute conversion for (R)-enantiomer
Supports (R)-enantiomer route selection
One-pot two-stage biocatalytic cascade; conversion context
Biocatalysis Chiral Synthesis Green Chemistry

Preparative Synthesis Yield Comparison

When scaled to preparative quantities, the biocatalytic cascade afforded (S)-3a in 64.6% isolated yield and (R)-3a in 60.4% isolated yield, both with >99% ee. The 4.2% higher isolated yield for the (S)-enantiomer indicates a subtle difference in work-up or enzyme kinetics that users must account for when selecting the desired stereoisomer [1].

Preparative Yield
Head-to-head
(R)-3a: 60.4% isolated yield, >99% ee
(S)-3a: 64.6% isolated yield, >99% ee
(S)-enantiomer yields 4.2% higher isolated product
Supports preparative-scale route evaluation
Isolated yield context may differ from conversion data
Preparative Biocatalysis Chiral Amino Alcohols Process Chemistry

NMR Spectroscopic Fingerprint

The 1H NMR spectrum of (2R)-2-amino-2-(furan-2-yl)ethanol acquired at 600 MHz (2 mM in DMSO-d6, 298 K, pH 7.5, referenced to DSS) provides a unique, verifiable fingerprint for identity and purity confirmation. While enantiomeric NMR spectra are identical in achiral environments, this reference dataset enables rapid differentiation from diastereomers or racemic mixtures when used in conjunction with chiral shift reagents or chiral stationary phases [1].

NMR Fingerprint
Reported
1H NMR 600 MHz spectrum in DMSO-d6 (BMRB bmse012196)
Enables identity verification in QC workflows
Requires chiral environment for enantiomer distinction
Analytical Chemistry Structural Biology Metabolomics

Green Synthesis vs. Petrochemical Routes

The biocatalytic route to (R)-2-amino-2-(furan-2-yl)ethanol utilizes furfural, a biomass-derived aldehyde, as the starting material. This contrasts with traditional chemical syntheses that rely on petrochemical-derived furan precursors or require stoichiometric chiral auxiliaries/resolution agents. The cascade employs two enzymes (benzaldehyde lyase and amine transaminase) in a one-pot, aqueous system, minimizing solvent waste and eliminating heavy metal catalysts [1].

Green Synthesis Profile
Class-level
Biocatalytic cascade from biomass-derived furfural vs. conventional petrochemical routes
100% renewable carbon content; estimated E-factor reduction >50%
Supports sustainability attribute review
Class-level inference; actual E-factor depends on process scale
Green Chemistry Sustainable Synthesis Renewable Feedstocks

Applications of (R)-2-Amino-2-(furan-2-yl)ethanol


Chiral β-Amino Alcohol Synthesis

The high enantiopurity (>99% ee) of (R)-2-amino-2-(furan-2-yl)ethanol makes it an ideal chiral building block for constructing β-amino alcohol motifs found in numerous pharmaceuticals, including β-blockers, HIV protease inhibitors, and antibiotics. The compound's furan ring provides a handle for further functionalization via electrophilic aromatic substitution or cross-coupling reactions [1].

Green Chemistry Process Development

Procurement of (R)-2-amino-2-(furan-2-yl)ethanol synthesized via the biocatalytic cascade from furfural enables process chemists to develop sustainable, atom-economical routes to complex molecules while reducing reliance on petrochemicals and minimizing E-factor. This aligns with the 12 Principles of Green Chemistry and may support regulatory submissions emphasizing sustainability [1].

Chiral Ligand & Organocatalyst Synthesis

The vicinal amino and hydroxyl groups in (R)-2-amino-2-(furan-2-yl)ethanol can chelate metal ions, making it a precursor to chiral ligands for asymmetric catalysis. The furan oxygen may participate in hydrogen bonding or π-interactions, potentially enhancing enantioselectivity in reactions such as asymmetric alkylations, reductions, or epoxidations [1].

Quality Control & Reference Standard

The BMRB-deposited 1H NMR spectrum of (2R)-2-amino-2-(furan-2-yl)ethanol provides a definitive reference for confirming the identity and purity of the (R)-enantiomer in quality control laboratories. This is essential for GMP manufacturing of pharmaceutical intermediates and for ensuring batch-to-batch consistency in research settings [2].

Application
Selection Property
Validation Focus
Chiral building-block studies
Enantiopurity and reactivity
Asymmetric synthesis outcome
Green synthesis development
Biomass-derived feedstock route
Sustainability metrics and E-factor
Chiral ligand synthesis research
Amino-alcohol chelation capacity
Catalytic enantioselectivity
Identity and purity verification
NMR reference data integrity
Batch-to-batch spectral consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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